molecular formula C17H17ClN2O2 B2973915 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone CAS No. 2379975-40-1

2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone

Cat. No. B2973915
CAS RN: 2379975-40-1
M. Wt: 316.79
InChI Key: FHGUKYZDWBSCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone, also known as CPE or Chlorphenacyl Pyridine Ether, is a chemical compound that has been extensively studied in the field of scientific research. This compound is known for its potential applications in various research areas, including neuroscience, pharmacology, and toxicology.

Mechanism Of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is not fully understood. However, it is known to act on the GABA receptors in the brain, which are responsible for inhibiting neuronal activity. 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is believed to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, can lead to the induction of seizures and other neurological effects.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It is known to induce seizures in animal models, and has been used as a tool to study the mechanisms underlying epilepsy. 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has also been shown to enhance long-term potentiation, a process that is important for learning and memory. In addition, 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been used as a tool to study the role of GABA receptors in the brain.

Advantages And Limitations For Lab Experiments

2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has a number of advantages for use in lab experiments. It is a potent convulsant and can be used to induce seizures in animal models. 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has also been shown to enhance long-term potentiation, making it a useful tool for studying the mechanisms underlying learning and memory. However, there are also limitations to the use of 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone in lab experiments. It is a toxic compound and must be handled with care. In addition, the convulsant effects of 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone can be difficult to control, making it challenging to use in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone. One area of interest is the role of 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone in the development of epilepsy. 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to induce seizures in animal models, and it is possible that it may be involved in the development of epilepsy in humans. Another area of interest is the potential therapeutic applications of 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone. While 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is a potent convulsant, it may also have therapeutic effects in certain neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone and its effects on the brain.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone involves the reaction of 2-chloroacetophenone with pyridine-3-carboxaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with azetidine-1-carboxylic acid and trifluoroacetic acid to obtain 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been extensively studied for its potential applications in neuroscience research. It is known to be a potent convulsant and has been used to induce seizures in animal models. 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has also been shown to enhance long-term potentiation, a process that is important for learning and memory. In addition, 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been used as a tool to study the role of GABA receptors in the brain.

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-16-6-2-1-4-14(16)8-17(21)20-10-13(11-20)12-22-15-5-3-7-19-9-15/h1-7,9,13H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGUKYZDWBSCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.